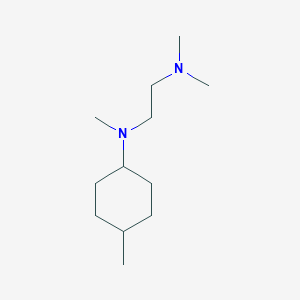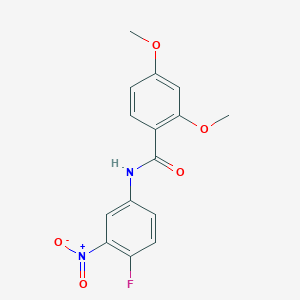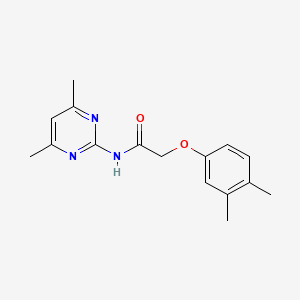
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA is a member of the acetanilide family of compounds and is known for its analgesic and anti-inflammatory properties. In
作用机制
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and other inflammatory mediators. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is also thought to modulate the activity of ion channels involved in pain signaling, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have antioxidant effects and to modulate the activity of various enzymes involved in cellular metabolism. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide for lab experiments is its high potency and specificity. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a high affinity for its target receptors, which makes it an ideal tool for studying the mechanisms of pain and inflammation. However, one limitation of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vivo experiments.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new analogs of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide with enhanced potency and specificity. Another area of research is the identification of new targets for N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide, which may lead to the discovery of novel therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide may help to optimize its use in clinical settings. Overall, the potential therapeutic applications of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide make it an exciting area of research for the future.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,5-dimethylaniline with 4-methylacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide.
科学研究应用
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is in the treatment of neuropathic pain. Studies have shown that N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is effective in reducing pain and inflammation in animal models of neuropathic pain. Additionally, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)11-17(19)18-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSCOAPUVGVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
